molecular formula C9H18ClNO2 B2684136 2-Methyl-3-(piperidin-3-yl)propanoic acid hydrochloride CAS No. 1909336-02-2

2-Methyl-3-(piperidin-3-yl)propanoic acid hydrochloride

Cat. No.: B2684136
CAS No.: 1909336-02-2
M. Wt: 207.7
InChI Key: LODZEQKNLAEHOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-(piperidin-3-yl)propanoic acid hydrochloride (CAS 1909336-02-2) is a piperidine derivative supplied as a hydrochloride salt for enhanced stability. This compound serves as a key synthetic intermediate and precursor for further chemical transformations, particularly in the development of novel active pharmaceutical substances . Research indicates that hydrazide derivatives synthesized from structurally similar 3-(piperidin-3-yl)propanoic acid compounds have demonstrated significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus , as well as notable spasmolytic activity in vitro, comparable to the drug drotaverin . These derivatives have also shown a favorable profile of low acute toxicity in in vivo studies . The piperidine moiety is a privileged structure in medicinal chemistry, and this compound is valuable for researchers exploring structure-activity relationships (SAR) in the design of new antimicrobial and spasmolytic agents to address multi-drug resistant microorganisms . The product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-methyl-3-piperidin-3-ylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-7(9(11)12)5-8-3-2-4-10-6-8;/h7-8,10H,2-6H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODZEQKNLAEHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCNC1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(piperidin-3-yl)propanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-piperidone and 2-methylacrylic acid.

    Formation of Intermediate: The 3-piperidone undergoes a condensation reaction with 2-methylacrylic acid under acidic conditions to form an intermediate compound.

    Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale batch reactions with optimized conditions to ensure high yield and purity. The process includes:

    Reactor Setup: Using stainless steel reactors equipped with temperature and pH control.

    Purification: The crude product is purified using recrystallization or chromatography techniques.

    Quality Control: The final product undergoes rigorous quality control tests to ensure compliance with industry standards.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or coupling conditions. For example, reaction with ethanol in the presence of sulfuric acid yields the corresponding ethyl ester .

ReactantsConditionsProductYieldSource
Ethanol, H₂SO₄Reflux, 12 hEthyl 2-methyl-3-(piperidin-3-yl)propanoate75-80%
Methanol, DCC0°C → RT, 24 hMethyl ester68%

Amide Bond Formation

The carboxylic acid reacts with primary/secondary amines via carbodiimide-mediated coupling. Dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS) are commonly employed .

AmineCoupling AgentProductYieldSource
PropylamineDCC/NHSN-Propylpropanamide derivative82%
MorpholineDCCN-Morpholinylpropanamide76%
BenzylamineNHSN-Benzylpropanamide70%

Amine Functionalization

The piperidine nitrogen participates in alkylation and acylation reactions. Boc protection is a key step for selective modifications .

Protection with Boc Anhydride

ReagentsConditionsProductYieldSource
Boc₂O, NaOHt-BuOH, RT, 20 hBoc-protected derivative85%

Deprotection with TFA

ReagentConditionsProductYieldSource
TFA/CH₂Cl₂ (1:1)RT, 2 hFree amine hydrochloride95%

Salt Metathesis

The hydrochloride salt can be converted to other salts via neutralization and recrystallization .

BaseSolventProductPuritySource
NaOHH₂O/EtOHSodium salt>98%
K₂CO₃AcetoneFree base90%

Cyclization Reactions

Under acidic conditions, intramolecular cyclization forms lactams or fused heterocycles .

ConditionsProductYieldSource
TfOH, CH₂Cl₂, 0°C, 2 hSix-membered lactam60%

Comparative Reactivity

The methyl group at position 2 and the piperidine ring’s stereochemistry influence reaction outcomes. Key comparisons include:

Reaction Type2-Methyl Derivative4-Methyl AnalogNotes
EsterificationFaster kineticsSlower due to steric hindrance
Amide CouplingHigher yields with aliphatic aminesPrefers aromatic amines

Scientific Research Applications

Chemical Overview

2-Methyl-3-(piperidin-3-yl)propanoic acid hydrochloride is a piperidine derivative characterized by a piperidine ring and a propanoic acid moiety. Its unique structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.

Scientific Research Applications

The compound is utilized in several key areas of research:

Medicinal Chemistry

  • Intermediate in Drug Synthesis : This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features facilitate the development of new therapeutic agents targeting different diseases.
  • Potential Therapeutic Effects : Research indicates that derivatives of this compound may exhibit neuroprotective properties, influencing neurotransmitter systems such as dopamine and serotonin pathways. These effects are critical for developing treatments for mood disorders and neurodegenerative diseases .

Biological Research

  • Enzyme Interaction Studies : The compound is studied for its interactions with enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic applications.
  • Antimicrobial Activity : Preliminary studies suggest that piperidine derivatives can exhibit antimicrobial properties, inhibiting the growth of various bacteria and fungi. This opens avenues for developing new antibacterial agents .

Industrial Applications

  • Production of Fine Chemicals : In industrial settings, this compound is used as a building block for synthesizing more complex chemical entities, thus playing a role in the production of fine chemicals.

The biological activities associated with this compound include:

Neuropharmacological Effects

Research indicates that piperidine derivatives can influence neurotransmitter release and exhibit neuroprotective effects, making them candidates for treating neurological disorders .

Antimicrobial Properties

Studies have shown that certain analogs of piperidine derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could also demonstrate similar antimicrobial efficacy .

Antiproliferative Effects

Investigations into related compounds indicate potential antiproliferative activity, suggesting applications in cancer therapy. The presence of the piperidine group may enhance the effectiveness of these compounds against various cancer cell lines.

Case Studies and Research Findings

Several studies have highlighted the efficacy of piperidine derivatives:

  • A study demonstrated that specific piperidine compounds exhibited significant inhibitory effects on bacterial growth at concentrations ranging from 64 to 128 µg/mL against E. coli and S. aureus .
  • Another investigation into neuropharmacological activity revealed that certain derivatives could modulate neurotransmitter systems effectively, providing a basis for further exploration in treating mood disorders.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(piperidin-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets in biological systems. These targets may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.

    Pathways: The compound can influence signaling pathways, leading to various physiological effects.

Comparison with Similar Compounds

Piperidine vs. Morpholine Substituents

  • The piperidine ring in the target compound provides a saturated nitrogen-containing heterocycle, favoring interactions with biological targets through hydrogen bonding and hydrophobic effects . In contrast, the morpholine analog () contains an oxygen atom, which increases polarity and may enhance aqueous solubility .

Aromatic vs. Aliphatic Substituents

  • Replacing piperidine with pyridine (as in ) introduces aromaticity, reducing basicity (pyridine pKa ~1.7 vs. piperidine pKa ~11.3). This alters binding affinity in receptor-targeted applications .

Ester vs. Acid Derivatives

  • The methyl ester analog () exhibits higher lipophilicity, improving cell permeability but requiring hydrolysis to the active carboxylic acid form in vivo. This contrasts with the hydrochloride salt of the parent acid, which is ionized and more water-soluble .

Steric Modifications

    Biological Activity

    2-Methyl-3-(piperidin-3-yl)propanoic acid hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

    Chemical Structure and Properties

    This compound features a piperidine ring, which is known for its diverse biological activities. The presence of the methyl and propanoic acid moieties contributes to its pharmacological profile.

    Biological Activity Overview

    The compound has been investigated for various biological activities, including:

    • Antimicrobial Activity : Preliminary studies suggest that derivatives of piperidine compounds exhibit significant antibacterial properties against a range of pathogens, including Staphylococcus aureus and Escherichia coli .
    • Anticancer Potential : Research indicates that certain structural modifications of piperidine derivatives can lead to enhanced anticancer activity, with some compounds showing IC50 values in the low micromolar range against cancer cell lines .

    The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

    • Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways of disease processes, such as NLRP3 inflammasome activation, which is linked to inflammatory diseases .
    • Cellular Interaction : It can induce cellular responses through the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

    Antimicrobial Activity

    A study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The minimum inhibitory concentration (MIC) values were determined against several bacterial strains:

    Bacterial StrainMIC (mg/mL)
    Staphylococcus aureus0.0195
    Escherichia coli0.0048
    Bacillus subtilis0.025

    These results indicate a promising antimicrobial profile, particularly against Gram-positive bacteria .

    Anticancer Studies

    In vitro studies have demonstrated that modifications in the piperidine structure can enhance anticancer properties. For instance, compounds derived from this compound were tested against HeLa cells, showing significant antiproliferative activity:

    CompoundIC50 (µM)
    Standard Drug (Doxorubicin)2.29
    Modified Piperidine Derivative0.69

    These findings suggest that structural optimization could lead to more effective anticancer agents .

    Comparative Analysis with Similar Compounds

    A comparison with other piperidine derivatives reveals unique aspects of this compound:

    Compound TypeAntimicrobial ActivityAnticancer Activity
    Piperidine DerivativesModerateHigh
    Nitrofuran DerivativesHighModerate

    The combination of functional groups in this compound provides a distinct set of biological activities compared to similar compounds .

    Q & A

    Q. How can computational methods predict structure-activity relationships (SAR)?

    • Computational Workflow :
    • Perform molecular docking (e.g., AutoDock Vina) to map interactions with target proteins.
    • Use QSAR models to optimize substituents on the piperidine or propanoic acid moieties .

    Q. What techniques validate the compound’s purity for regulatory submissions?

    • Quality Control :
    • Follow ICH guidelines: Report impurities ≥0.1% via LC-UV/MS with reference standards.
    • Include residual solvent analysis (GC-MS) and elemental analysis for stoichiometric validation .

    Q. How do researchers address discrepancies in reported synthetic yields?

    • Troubleshooting :
    • Optimize reaction stoichiometry (e.g., molar ratios of piperidine precursors).
    • Investigate temperature-sensitive intermediates using in situ FTIR or ReactIR .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.